N,N-dioctylaniline;perchloric acid

Description

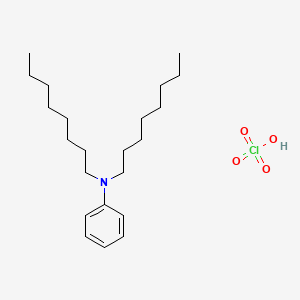

N,N-Dioctylaniline is a tertiary aniline derivative with two octyl groups attached to the nitrogen atom of the aniline moiety. It is structurally analogous to simpler tertiary anilines like N,N-dimethylaniline () but features longer alkyl chains, which significantly influence its solubility, boiling point, and reactivity. Such compounds are often used in organic synthesis, catalysis, and polymer chemistry due to their electron-donating alkyl groups.

Perchloric acid (HClO₄) is a hyperchloric mineral acid with strong oxidizing and acidic properties. It is widely used in analytical chemistry for non-aqueous titrations (), polymerization reactions (), and protein solubility studies (). Its anhydrous form is highly reactive and explosive under certain conditions ().

Properties

CAS No. |

59157-26-5 |

|---|---|

Molecular Formula |

C22H40ClNO4 |

Molecular Weight |

418.0 g/mol |

IUPAC Name |

N,N-dioctylaniline;perchloric acid |

InChI |

InChI=1S/C22H39N.ClHO4/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2;2-1(3,4)5/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3;(H,2,3,4,5) |

InChI Key |

SGOXQZMNUVHEOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-dioctylaniline typically involves the alkylation of aniline with octyl halides under basic conditions. The reaction can be represented as follows:

C6H5NH2+2C8H17X→C6H5N(C8H17)2+2HX

where X is a halide such as chlorine or bromine.

For the preparation of N,N-dioctylaniline;perchloric acid, N,N-dioctylaniline is reacted with perchloric acid. The reaction is typically carried out in a non-aqueous solvent such as glacial acetic acid to ensure complete reaction and to avoid hydrolysis of perchloric acid .

Industrial Production Methods

Industrial production of N,N-dioctylaniline involves large-scale alkylation processes using continuous reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and to ensure complete conversion of aniline to N,N-dioctylaniline. The resulting product is then purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dioctylaniline;perchloric acid undergoes various chemical reactions, including:

Acid-Base Reactions: As a weak base, N,N-dioctylaniline can react with strong acids like perchloric acid to form salts.

Oxidation: N,N-Dioctylaniline can be oxidized to form corresponding N-oxides.

Substitution: The aromatic ring of N,N-dioctylaniline can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: N,N-Dioctylaniline N-oxide.

Substitution: Brominated or nitrated derivatives of N,N-dioctylaniline.

Scientific Research Applications

N,N-Dioctylaniline;perchloric acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N,N-dioctylaniline;perchloric acid involves its interaction with molecular targets through acid-base reactions and electrophilic substitution. The perchloric acid component acts as a strong acid, facilitating protonation and subsequent reactions. The N,N-dioctylaniline component can interact with various substrates through its aromatic ring and alkyl chains, enabling a range of chemical transformations .

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.